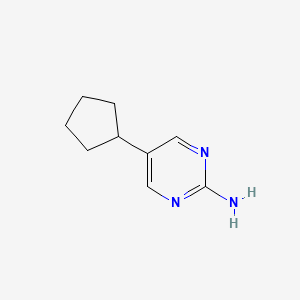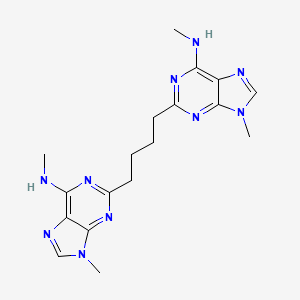
2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with a butane-1,4-diyl linker. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 2,2’-[1,4-Butanediylbis(oxymethylene)]bis[oxirane]
- 1,4-Bis(2,3-epoxypropoxy)butane
- 1,4-Butanediol diglycidyl ether
Uniqueness
What sets 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) apart from similar compounds is its dual purine structure, which provides unique chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.
特性
CAS番号 |
93288-47-2 |
|---|---|
分子式 |
C18H24N10 |
分子量 |
380.5 g/mol |
IUPAC名 |
N,9-dimethyl-2-[4-[9-methyl-6-(methylamino)purin-2-yl]butyl]purin-6-amine |
InChI |
InChI=1S/C18H24N10/c1-19-15-13-17(27(3)9-21-13)25-11(23-15)7-5-6-8-12-24-16(20-2)14-18(26-12)28(4)10-22-14/h9-10H,5-8H2,1-4H3,(H,19,23,25)(H,20,24,26) |
InChIキー |
RLTHQWJJRGCCRF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=NC(=N1)CCCCC3=NC(=C4C(=N3)N(C=N4)C)NC)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


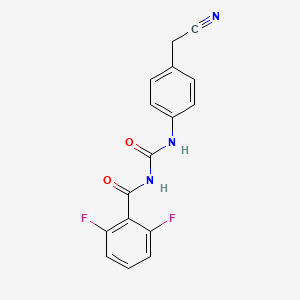
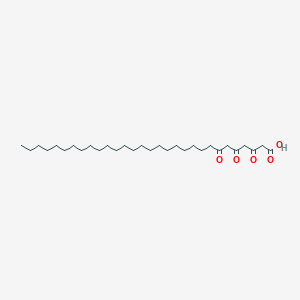
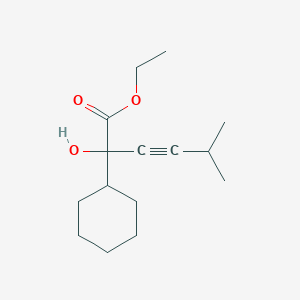
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
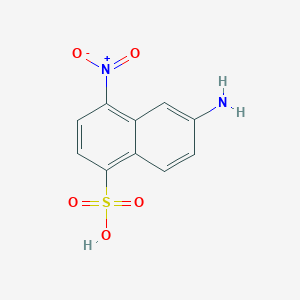
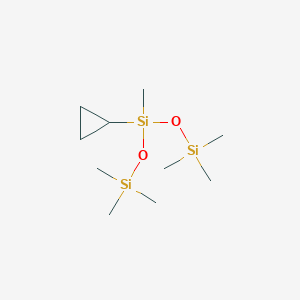
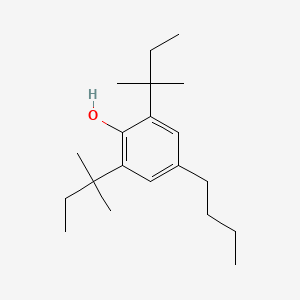
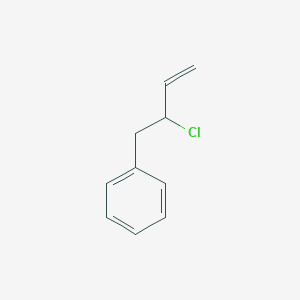

methanone](/img/structure/B14356559.png)
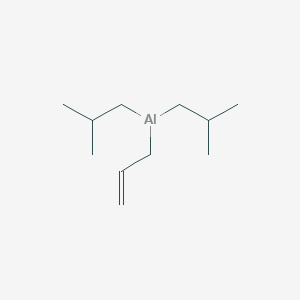
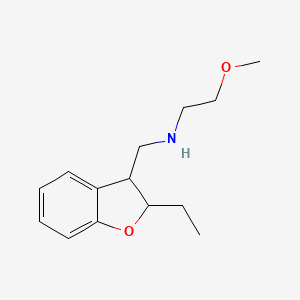
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
